

Application Notes and Protocols for SJ1008030 formic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SJ1008030 formic

Cat. No.: B12376149

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Introduction

SJ1008030 formic is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Janus Kinase 2 (JAK2).^{[1][2]} As a heterobifunctional molecule, SJ1008030 recruits the E3 ubiquitin ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of various hematological malignancies, including acute lymphoblastic leukemia (ALL).^[3] SJ1008030 has demonstrated significant efficacy in preclinical models of CRLF2-rearranged ALL, a high-risk subtype of B-cell ALL (B-ALL) characterized by aberrant JAK-STAT signaling.^{[1][3]} These application notes provide detailed protocols for evaluating the cellular activity of **SJ1008030 formic**, including its effects on cell viability and target protein degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **SJ1008030 formic** (also referred to as compound 8 in some literature) in the MHH-CALL-4 human B-cell precursor leukemia cell line, which harbors a CRLF2 rearrangement.

Table 1: Cytotoxicity of **SJ1008030 formic** in Leukemia Cell Lines

Cell Line	Description	IC50 (nM)	Incubation Time (hours)
MHH-CALL-4	CRLF2-rearranged B-ALL	5.4	72

Data sourced from studies on CRLF2-rearranged acute lymphoblastic leukemia.[4]

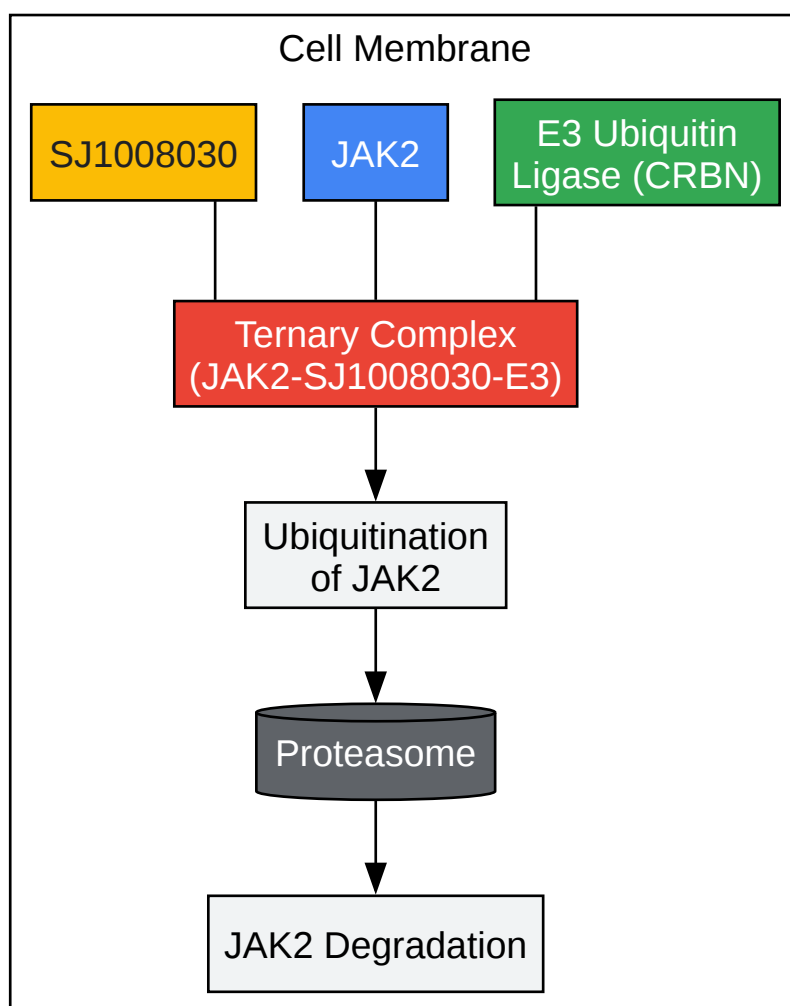
Table 2: Protein Degradation Profile of **SJ1008030 formic** in MHH-CALL-4 Cells

Target Protein	Concentration Range	Incubation Time (hours)	Observed Effect
JAK2	0 - 4.3 μ M	72	Significant, dose-dependent degradation
GSPT1	0 - 4.3 μ M	72	Minimal to no degradation
IKZF1	0 - 4.3 μ M	72	Degradation observed (as a known IMiD neosubstrate)

This highlights the selectivity of SJ1008030 for JAK2 degradation over GSPT1.[4]

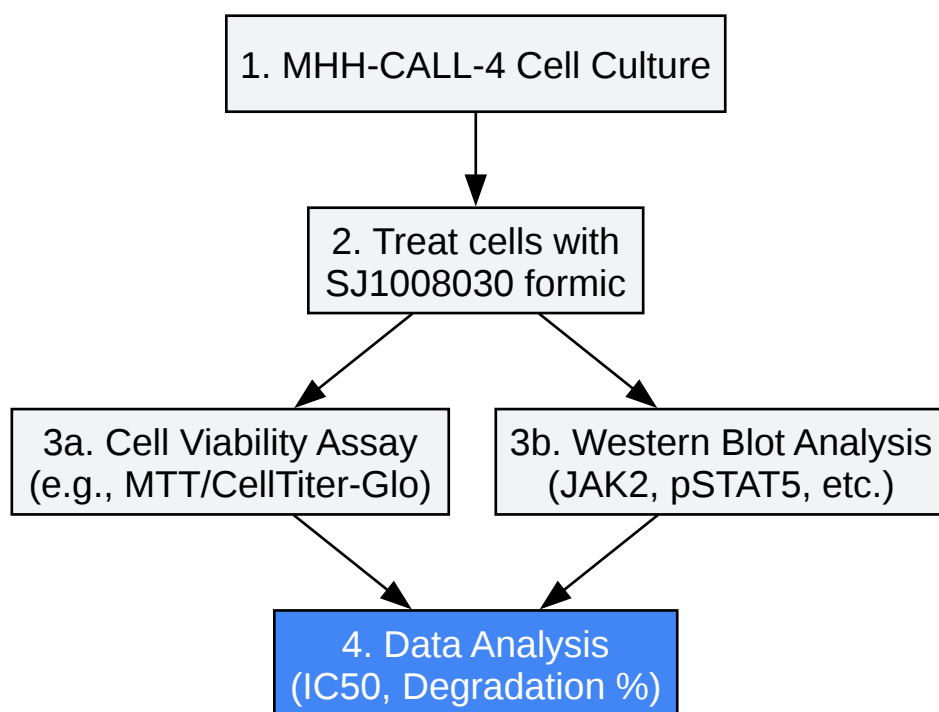
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJ1008030 and a typical experimental workflow for its evaluation.



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Caption: Mechanism of SJ1008030-mediated JAK2 degradation.



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Caption: Experimental workflow for evaluating **SJ1008030 formic**.

Experimental Protocols

MHH-CALL-4 Cell Culture Protocol

MHH-CALL-4 cells are human B-cell precursor leukemia cells that grow in suspension.

Materials:

- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (100x)
- MHH-CALL-4 cell line (e.g., from DSMZ, ACC 337)
- Sterile cell culture flasks (e.g., T-25 or T-75)
- Incubator (37°C, 5% CO₂)

- Hemocytometer or automated cell counter
- Trypan Blue solution

Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Thawing Cells: Thaw cryopreserved MHH-CALL-4 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
- Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask. Initially, it is advantageous to use a 24-well plate.^[5] Seed the cells at a density of approximately 1×10^6 cells/mL.^[5]
- Cell Maintenance: Maintain the cell culture in an incubator at 37°C with 5% CO₂.
- Subculturing: The cell density should be maintained between 0.6×10^6 and 2×10^6 cells/mL.^[5] Split the culture approximately 1:2 once a week.^[5] To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the desired seeding density with fresh complete growth medium. The doubling time for these cells is approximately 80-100 hours.^[5]

Cell Viability (Cytotoxicity) Assay

This protocol describes a method to determine the IC₅₀ value of **SJ1008030 formic** using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

Materials:

- MHH-CALL-4 cells
- Complete growth medium
- **SJ1008030 formic** stock solution (e.g., 10 mM in DMSO)

- 96-well clear or white-walled microplates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (absorbance or luminescence)

Procedure:

- Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Compound Preparation: Prepare a serial dilution of **SJ1008030 formic** in complete growth medium. A typical concentration range to test would be from 0.1 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- Cell Treatment: Add the diluted **SJ1008030 formic** or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[\[4\]](#)
- Assay Measurement:
 - For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution, and then read the absorbance at the appropriate wavelength (e.g., 570 nm).
 - For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Western Blot Protocol for JAK2 Degradation

This protocol outlines the steps to assess the degradation of JAK2 and related signaling proteins in MHH-CALL-4 cells following treatment with **SJ1008030 formic**.

Materials:

- MHH-CALL-4 cells
- Complete growth medium
- **SJ1008030 formic** stock solution
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-JAK2, anti-pSTAT5, anti-STAT5, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and treat with varying concentrations of **SJ1008030 formic** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M, 4.3 μ M) for 24 to 72 hours.^[4] Include a vehicle control.
- Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

- **Protein Quantification:** Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- **Sample Preparation:** Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-JAK2) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- **Detection:** Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β -actin) to determine the extent of protein degradation.

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- To cite this document: BenchChem. [Application Notes and Protocols for SJ1008030 formic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376149#sj1008030-formic-experimental-protocol]

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